N-(cyclopropylmethyl)-1-methyl-N-propyl-4-piperidinamine
Overview
Description
N-(cyclopropylmethyl)-1-methyl-N-propyl-4-piperidinamine, also known as CPP-115, is a novel GABA aminotransferase inhibitor that has gained significant attention in the field of neuroscience. CPP-115 has shown promising results in preclinical studies for the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
Mechanism of Action
N-(cyclopropylmethyl)-1-methyl-N-propyl-4-piperidinamine acts as an inhibitor of GABA aminotransferase, an enzyme that is responsible for the degradation of the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting GABA aminotransferase, N-(cyclopropylmethyl)-1-methyl-N-propyl-4-piperidinamine increases the levels of GABA in the brain, which can have a calming and anti-convulsant effect.
Biochemical and physiological effects:
N-(cyclopropylmethyl)-1-methyl-N-propyl-4-piperidinamine has been shown to increase GABA levels in the brain, which can have a range of effects on neurotransmission and neuronal activity. GABA is the primary inhibitory neurotransmitter in the brain, and an increase in GABA levels can lead to a decrease in neuronal excitability and a reduction in seizure activity. N-(cyclopropylmethyl)-1-methyl-N-propyl-4-piperidinamine has also been shown to reduce drug-seeking behavior in animal models of addiction, which may be related to its effects on GABAergic neurotransmission.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(cyclopropylmethyl)-1-methyl-N-propyl-4-piperidinamine is its specificity for GABA aminotransferase, which makes it a useful tool for studying the role of GABAergic neurotransmission in various neurological disorders. However, like any experimental tool, N-(cyclopropylmethyl)-1-methyl-N-propyl-4-piperidinamine has its limitations. For example, the effects of N-(cyclopropylmethyl)-1-methyl-N-propyl-4-piperidinamine on GABAergic neurotransmission may be influenced by factors such as the concentration of GABA in the brain and the activity of other enzymes involved in GABA metabolism.
Future Directions
There are many potential directions for future research on N-(cyclopropylmethyl)-1-methyl-N-propyl-4-piperidinamine. One area of interest is the development of more potent and selective GABA aminotransferase inhibitors that could have even greater therapeutic potential. Another area of interest is the use of N-(cyclopropylmethyl)-1-methyl-N-propyl-4-piperidinamine in combination with other drugs or therapies to enhance its effects or to target multiple aspects of a disorder. Finally, further research is needed to fully understand the mechanisms underlying the therapeutic effects of N-(cyclopropylmethyl)-1-methyl-N-propyl-4-piperidinamine and to identify any potential side effects or limitations of its use.
Scientific Research Applications
N-(cyclopropylmethyl)-1-methyl-N-propyl-4-piperidinamine has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, N-(cyclopropylmethyl)-1-methyl-N-propyl-4-piperidinamine has been found to reduce seizures in animal models of epilepsy and to decrease drug-seeking behavior in animal models of addiction. N-(cyclopropylmethyl)-1-methyl-N-propyl-4-piperidinamine has also been shown to have anxiolytic effects in animal models of anxiety.
properties
IUPAC Name |
N-(cyclopropylmethyl)-1-methyl-N-propylpiperidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-3-8-15(11-12-4-5-12)13-6-9-14(2)10-7-13/h12-13H,3-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJBESQOVGIBRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)C2CCN(CC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-1-methyl-N-propylpiperidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.